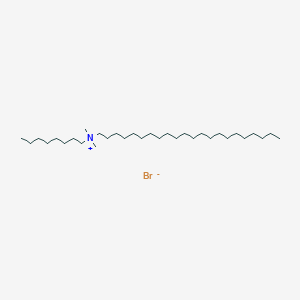
N,N-Dimethyl-N-octyldocosan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N-octyldocosan-1-aminium bromide: is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various scientific research applications due to its ability to interact with biological membranes and its antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N-octyldocosan-1-aminium bromide typically involves the quaternization of N,N-dimethyloctylamine with a long-chain alkyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-N-octyldocosan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or halides.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce corresponding alcohols .
Scientific Research Applications
Chemistry: N,N-Dimethyl-N-octyldocosan-1-aminium bromide is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases .
Biology: In biological research, it is employed as a surfactant to study membrane dynamics and protein interactions .
Medicine: The compound’s antimicrobial properties make it useful in developing antibacterial coatings and disinfectants .
Industry: Industrially, it is used in formulations for detergents, fabric softeners, and emulsifiers .
Mechanism of Action
The antimicrobial activity of N,N-Dimethyl-N-octyldocosan-1-aminium bromide is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the negatively charged components of the cell membrane, leading to membrane destabilization and cell lysis . This interaction also affects intracellular targets such as proteins and DNA, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
Dimethyldioctylammonium Bromide: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.
Dodecyltrimethylammonium Bromide: Known for its use in detergents and disinfectants.
Uniqueness: N,N-Dimethyl-N-octyldocosan-1-aminium bromide stands out due to its longer alkyl chain, which enhances its ability to interact with and disrupt biological membranes. This makes it particularly effective in applications requiring strong antimicrobial activity .
Properties
CAS No. |
676517-29-6 |
|---|---|
Molecular Formula |
C32H68BrN |
Molecular Weight |
546.8 g/mol |
IUPAC Name |
docosyl-dimethyl-octylazanium;bromide |
InChI |
InChI=1S/C32H68N.BrH/c1-5-7-9-11-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28-30-32-33(3,4)31-29-27-12-10-8-6-2;/h5-32H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
PNJNFRZGYSYFQP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


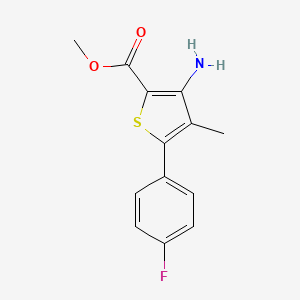
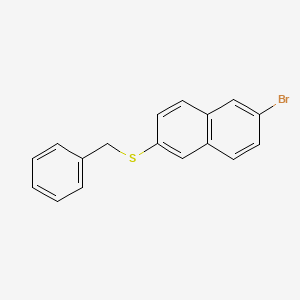
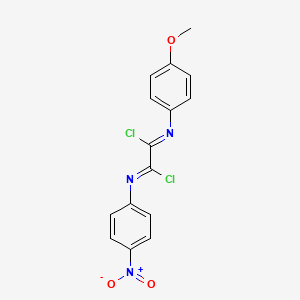
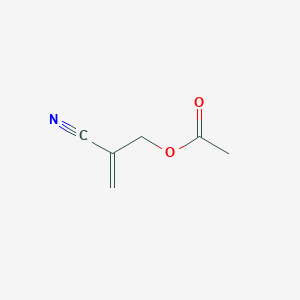

![N-[6-[benzenesulfonyl(cyanomethyl)amino]acridin-3-yl]-N-(cyanomethyl)benzenesulfonamide](/img/structure/B12523372.png)
![Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]-](/img/structure/B12523377.png)
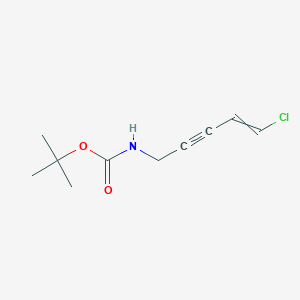

![3-(4-Chlorophenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12523401.png)
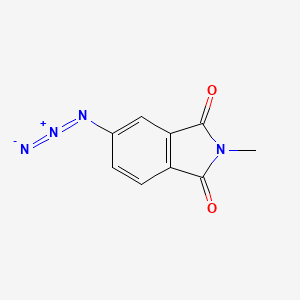
![3-[(1H-Pyrrolo[2,3-b]pyridin-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12523406.png)
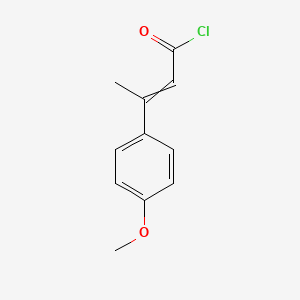
![2-{(2Z)-2-[(4-Chlorophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one](/img/structure/B12523412.png)
